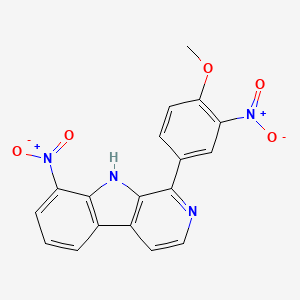![molecular formula C16H9N5OS B13371882 3-(1-Benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371882.png)
3-(1-Benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzofuran moiety, a pyridine ring, and a triazolo-thiadiazole core. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
準備方法
The synthesis of 3-(1-Benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and is advantageous due to its simplicity and the absence of a need for catalysts.
化学反応の分析
3-(1-Benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can lead to the formation of amine derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-tumor agent due to its ability to inhibit specific kinases involved in cancer cell proliferation . Additionally, it has applications in the field of materials science, where it is used to develop novel metal-organic frameworks with unique properties . The compound’s unique structure also makes it a valuable tool for studying various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, its inhibition of c-Met kinase has been shown to result in the suppression of cancer cell growth and proliferation . The compound’s ability to interact with multiple molecular pathways makes it a versatile tool for studying complex biological systems.
類似化合物との比較
Compared to other similar compounds, 3-(1-Benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural elements. Similar compounds include other triazolo-thiadiazole derivatives, such as 1,2,4-triazolo[4,3-a]pyrazine and 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine . These compounds share some structural similarities but differ in their specific chemical and biological properties. The presence of the benzofuran and pyridine moieties in this compound imparts unique characteristics that make it particularly valuable for certain applications.
特性
分子式 |
C16H9N5OS |
|---|---|
分子量 |
319.3 g/mol |
IUPAC名 |
3-(1-benzofuran-2-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9N5OS/c1-2-6-12-10(4-1)8-13(22-12)14-18-19-16-21(14)20-15(23-16)11-5-3-7-17-9-11/h1-9H |
InChIキー |
XKODNVVJBJZCEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371807.png)

![N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B13371821.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371828.png)
![1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B13371841.png)
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13371843.png)

![Ethyl 2-amino-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B13371861.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide](/img/structure/B13371862.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide](/img/structure/B13371863.png)
![5-(4-chlorobenzyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371868.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371870.png)
![4-(3-bromophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13371873.png)
![3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13371881.png)
